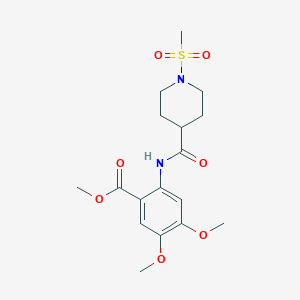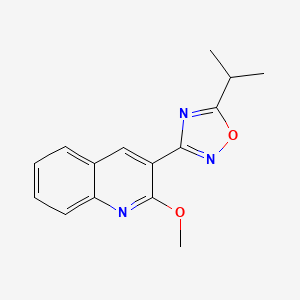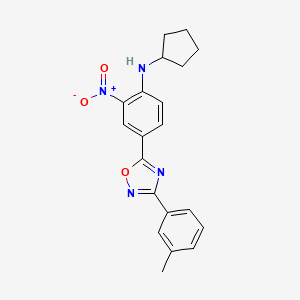
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as FOBA, and it is a member of the oxadiazole family of compounds. FOBA has been shown to exhibit potent biological activities, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of FOBA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FOBA has also been shown to inhibit the activity of various other enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
FOBA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and other autoimmune diseases. FOBA has also been shown to exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FOBA is its potent biological activities, which make it a promising candidate for drug development and other research applications. However, one of the limitations of FOBA is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on FOBA. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is to explore its potential as a treatment for other inflammatory conditions, such as Crohn's disease and ulcerative colitis. Additionally, further studies are needed to fully understand the mechanism of action of FOBA and its potential interactions with other enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of FOBA can be achieved through a multistep process involving several chemical reactions. The first step involves the synthesis of 4-fluorophenylhydrazine, which is then reacted with ethyl 2-bromoacetate to produce 2-(4-fluorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 2-(4-fluorophenyl)-1,2,4-oxadiazole with N-(4-methoxyphenyl)benzamide to produce FOBA.
Applications De Recherche Scientifique
FOBA has been widely studied for its potential applications in various scientific fields. One of the primary applications of FOBA is in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic activities. FOBA has also been studied for its potential as an anticancer agent, where it has been shown to exhibit cytotoxic effects against various cancer cell lines.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-17-12-10-16(11-13-17)24-21(27)18-4-2-3-5-19(18)22-25-20(26-29-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXYMOCSNMMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)








